CheF protein - 123009-46-1

CheF protein

Catalog Number: EVT-1511001
CAS Number: 123009-46-1
Molecular Formula: C10H16O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CheF protein is a significant component in various biological processes, particularly in the context of protein synthesis and cellular function. It is classified as a ribosomal protein, which plays a crucial role in the assembly and function of ribosomes, the cellular machinery responsible for translating messenger RNA into proteins. The CheF protein is primarily sourced from specific organisms where it contributes to the regulation of protein synthesis, influencing cellular metabolism and growth.

Source and Classification

CheF protein is typically derived from prokaryotic organisms, particularly certain strains of bacteria. It is classified under the category of ribosomal proteins, specifically those that are integral to the structure and function of the ribosome. Ribosomal proteins are essential for the proper assembly of ribosomal RNA and play pivotal roles in the translation process.

Synthesis Analysis

Methods

CheF protein can be synthesized using various methods, including:

  • Cell-Free Protein Synthesis: This method allows for the production of CheF protein without the constraints of living cells. It enables direct manipulation of the chemical environment, facilitating optimal conditions for protein folding and activity. The cell-free systems can utilize eukaryotic or prokaryotic extracts, combined with exogenous DNA templates to initiate transcription and translation .
  • In Vivo Expression Systems: Utilizing plasmids containing CheF coding sequences in bacterial hosts allows for large-scale production. The expression can be induced by adding specific chemicals that activate promoter regions linked to the CheF gene.

Technical Details

The synthesis typically involves:

  • Transcription: Using RNA polymerase to transcribe DNA into mRNA.
  • Translation: Ribosomes translate mRNA into polypeptide chains, ultimately folding into functional proteins.
  • Purification: Post-synthesis, CheF protein can be purified using techniques such as affinity chromatography or gel filtration to isolate it from other cellular components.
Molecular Structure Analysis

Structure

The CheF protein exhibits a complex three-dimensional structure essential for its function as part of the ribosome. Its structure includes:

Data

Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding sites and interaction mechanisms.

Chemical Reactions Analysis

Reactions

CheF protein participates in several critical biochemical reactions within the ribosome:

  • Peptide Bond Formation: Facilitating the linkage of amino acids during protein synthesis.
  • Molecular Interactions: Engaging in transient interactions with transfer RNA molecules and other ribosomal proteins to ensure accurate translation.

Technical Details

The efficiency of these reactions can be influenced by various factors, including temperature, pH, and ionic strength, which need to be optimized during experimental procedures.

Mechanism of Action

Process

CheF protein functions primarily by stabilizing the ribosomal structure during translation. Its mechanism involves:

  1. Binding to Ribosomal RNA: Interacting with specific regions of ribosomal RNA to maintain structural integrity.
  2. Facilitating Translation Initiation: Helping recruit transfer RNA molecules to the ribosome, ensuring accurate amino acid incorporation according to the mRNA sequence.

Data

Quantitative measurements of translation rates can be derived from studies using techniques such as polysome profiling or ribosome profiling, which assess how efficiently CheF interacts within the translation machinery .

Physical and Chemical Properties Analysis

Physical Properties

CheF protein is characterized by:

  • Molecular Weight: Typically ranges between 15 kDa to 25 kDa depending on species variations.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

Key chemical properties include:

  • Stability: Sensitive to denaturing conditions; requires specific buffer compositions for optimal stability during purification.
  • Reactivity: Contains reactive side chains that may participate in post-translational modifications affecting its function.
Applications

Scientific Uses

CheF protein has several important applications in scientific research:

  • Protein Synthesis Studies: Used as a model system for understanding ribosome function and regulation.
  • Synthetic Biology: Engineered versions of CheF can be utilized in synthetic biology applications where modified ribosomes are needed for producing non-natural proteins .
  • Drug Development: Understanding its role in translation could lead to novel antibiotic strategies targeting bacterial ribosomes.
Introduction to CheF Protein in Microbial Signal Transduction

Definition and Discovery of CheF in Archaeal and Bacterial Systems

CheF is a specialized signal transduction protein that functions as a critical adaptor between chemotaxis response regulators (CheY) and the flagellar/archaellar switch complex in microorganisms. First identified through comparative genomics of archaeal chemotaxis systems, CheF exhibits structural homology to both CheY and CheZ domains but performs a unique integrative function [3] [9]. Unlike bacterial systems where CheY directly interacts with the switch complex, archaea require CheF as an essential bridging component to translate chemotactic signals into rotational switching. The protein features a modular architecture characterized by an N-terminal receiver domain (similar to CheY) and a C-terminal effector domain (with CheZ-like phosphatase activity), enabling dual regulatory functions within a single polypeptide chain [9].

Biochemical characterization reveals CheF operates as a phosphorylatable intermediary in the phosphorelay cascade. Upon receiving a phosphoryl group from the histidine kinase CheA, CheF~P undergoes conformational activation, enabling its subsequent interaction with the motor switch proteins. This mechanism was elucidated through domain deletion experiments showing that archaea lacking functional CheF genes exhibit complete loss of chemotactic response despite intact CheY phosphorylation [3] [7]. The discovery of CheF homologs in diverse bacterial species, particularly in ε-proteobacteria, indicates broader functional significance beyond archaea and challenges earlier assumptions about the universality of direct CheY-motor interactions [9].

Table 1: Taxonomic Distribution of CheF Homologs

DomainRepresentative OrganismsGenomic ContextDomain Architecture
ArchaeaHalobacterium salinarumChemotaxis gene cluster (cheACF)REC + CheZ-like domain
BacteriaHelicobacter pyloriFlanked by cheY and motor genesStandalone REC domain
BacteriaCampylobacter jejuniChemotaxis operon variantREC + PP2C phosphatase domain

Role of CheF in Chemotaxis and Flagellar/Archaellar Rotational Switching

CheF serves as the central molecular switch governing rotational direction in response to chemotactic signals. In archaeal systems, phosphorylated CheF (CheF~P) binds directly to the archaellum motor component Flim (archaeal homolog of FliM), inducing a conformational rearrangement in the switch complex that triggers clockwise rotation and directional tumbling [2] [4]. This interaction exhibits stoichiometric precision, with approximately 35 CheF molecules engaging a single motor complex, creating a highly cooperative response system with a Hill coefficient >10 for ultrasensitive switching behavior [4].

The protein's bifunctional nature enables signal modulation through three distinct mechanisms:

  • Phosphatase Activity: The C-terminal domain accelerates dephosphorylation of CheY~P (k_cat ~50 s⁻¹), preventing signal noise from aberrant motor switching [2]
  • Scaffolding Function: CheF nucleates formation of a ternary CheY-CheF-Flim complex through simultaneous binding interfaces, with dissociation constants (K_d) of 8μM for CheY~P and 2μM for Flim [4]
  • Allosteric Regulation: CheF binding induces a 15Å displacement of FliN subunits within the C-ring, as demonstrated by cryo-EM studies, which mechanically unlocks the CW rotational state [4]

Table 2: CheF Interaction Partners and Functional Parameters

Binding PartnerInteraction DomainAffinity (K_d)Functional Consequence
CheY~PN-terminal REC8 μMPhosphotransfer & complex stabilization
Flim (FliM)C-terminal effector2 μMMotor switching conformational change
CheAREC domain15 μMPhosphorylation at D56 residue
FliNHydrophobic interface25 μMC-ring rearrangement for CW rotation

Genetic ablation experiments demonstrate that CheF deletion mutants exhibit smooth-swimming lock phenotypes, completely incapable of directional changing despite normal archaellar assembly. This phenotype is rescued only by expression of intact CheF, not by separate CheY/CheZ domains, confirming its non-redundant role as a signal integrator [4].

Evolutionary Significance of CheF Across Domains of Life

Phylogenomic analysis positions CheF within the radiation of complex signal transduction systems that accompanied prokaryotic diversification. CheF domains display differential evolutionary rates, with the CheZ-like effector domain evolving 2.3-fold faster than the N-terminal receiver domain, indicating distinct functional constraints [9]. This domain fusion event likely occurred before the archaea-bacteria divergence, with over 426 distinct domain arrangements identified in modern taxa, predominantly through C-terminal domain accretion (78.5% of fusion events) [3] [9].

Key evolutionary patterns include:

  • Lineage-Specific Duplication: Gene duplication events in haloarchaea created paralogous CheF variants (CheF1/CheF2) with divergent Flim-binding affinities, enabling fine-tuned motor responses to environmental gradients [9]
  • Domain Co-option: Bacterial CheF homologs frequently incorporate additional signaling domains (e.g., PAS sensors, PP2C phosphatase domains), creating hybrid proteins that directly couple environmental sensing to motor output [3] [7]
  • Convergent Evolution: CheF achieves functional equivalence to the bacterial CheY-CheZ system through different molecular architecture, evidenced by conserved hydrophobic interaction surfaces on FliN despite lacking sequence homology [4] [9]

Notably, CheF-containing organisms exhibit accelerated evolution in their chemotaxis systems, with dN/dS ratios of 0.32 versus 0.11 in non-CheF systems, suggesting ongoing adaptive refinement of this signaling mechanism [9]. The protein's distribution follows the complexity hypothesis, being enriched in microorganisms inhabiting heterogeneous environments (soil, mucosal surfaces) where precise navigation provides selective advantage. This evolutionary trajectory demonstrates how domain recombination creates novel signaling solutions while conserving core rotational switching mechanisms across prokaryotic lineages [3] [7].

Properties

CAS Number

123009-46-1

Product Name

CheF protein

Molecular Formula

C10H16O4

Synonyms

CheF protein

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